Prozapine hydrochloride
Description
Overview and Historical Context of Prozapine (B1201912) Hydrochloride Research
Prozapine, also known by the synonym Hexadiphane, has been cataloged with the CAS Registry Number 3426-08-2 for the base and 13657-24-4 for the hydrochloride salt. nih.govdrugfuture.com While extensive historical records on its discovery and initial synthesis are not widely publicized, its presence in chemical literature and patents indicates its role as a research chemical. google.comresearchgate.net The synthesis of related heterocyclic compounds often involves multi-step chemical processes. researchgate.net The development of such compounds is part of a broader history in medicinal chemistry, which saw the synthesis and investigation of numerous potential therapeutic agents. For instance, the synthesis of foundational compounds like chlorpromazine (B137089) in the 1950s spurred the development of a vast array of new psychotropic drugs, setting a precedent for the exploration of novel chemical entities. nih.gov
Significance of Prozapine Hydrochloride in Chemical Biology
In the field of chemical biology, molecules like this compound serve as tools to explore biological systems. frontiersin.org Chemical probes are essential for understanding the function of proteins and cellular pathways. nih.govrsc.org The significance of a compound like this compound lies in its potential interaction with biological targets, such as receptors or enzymes. mdpi.com
The study of how small molecules interact with neuroreceptors is a cornerstone of neuropharmacology. nih.gov Compounds are often evaluated based on their receptor binding profiles, which detail their affinity for various receptor subtypes. nih.gov For example, the antipsychotic properties of many compounds are linked to their ability to act as antagonists at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The specific binding affinities of a compound determine its unique pharmacological character. psychiatrictimes.com While a detailed, publicly available receptor binding profile for Prozapine is not extensively documented in major journals, its structural similarity to other diphenylpropyl-amine derivatives suggests potential interactions with neuroreceptor systems that are of interest to chemical biologists.
Current Research Frontiers and Unaddressed Questions for this compound
Current research in medicinal chemistry and neuropharmacology continues to seek compounds with refined activity and better tolerability. researchgate.netfrontiersin.org A major frontier is the development of agents that can precisely target specific receptors or pathways to achieve a desired biological effect. nih.gov
For this compound, several research questions remain open:
Detailed Receptor Binding and Functional Activity: What is the comprehensive binding profile of Prozapine across a wide array of CNS receptors (dopamine, serotonin, histamine, muscarinic)? nih.govdrugbank.com What is its functional activity at these receptors (e.g., agonist, antagonist, partial agonist)?
Mechanism of Action: Beyond simple receptor binding, what are the downstream signaling pathways modulated by Prozapine? gpatindia.comdrugbank.comnih.gov How does it influence neural circuits at a systems level?
Structure-Activity Relationship (SAR): How do modifications to the azepane ring or the diphenylpropyl group of the Prozapine molecule affect its binding affinity and functional activity? gpatindia.com Exploring SAR is crucial for optimizing lead compounds in drug discovery.
Potential as a Research Tool: Could this compound be utilized as a specific chemical probe to investigate the function of a particular receptor or biological pathway for which it shows high selectivity? mdpi.com
Addressing these questions through dedicated research would clarify the compound's role and potential utility within chemical biology and pharmacology. researchgate.netnih.gov
Compound Data
Below are tables detailing the chemical identifiers for this compound and other mentioned compounds.
Interactive Table: Prozapine Chemical Data
| Identifier | Value |
| IUPAC Name | 1-(3,3-diphenylpropyl)azepane hydrochloride |
| CAS Number | 13657-24-4 nih.gov |
| Molecular Formula | C₂₁H₂₈ClN fda.gov |
| Molecular Weight | 329.91 g/mol fda.gov |
| Synonyms | Hexadiphane HCl nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
13657-24-4 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)azepane;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21H,1-2,9-10,15-18H2;1H |
InChI Key |
FQPKTVQUKHWXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Related CAS |
3426-08-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Prozapine Hydrochloride
Established Synthetic Pathways for Prozapine (B1201912) Hydrochloride
The synthesis of Prozapine, and by extension its hydrochloride salt, is often achieved through multistep processes that construct the core azepane ring and attach the diphenylpropyl side chain.
A prevalent strategy for synthesizing N-substituted cyclic amines like Prozapine involves the N-alkylation of a pre-formed azepane (hexamethyleneimine) ring. researchgate.netresearchgate.net A common multistep approach begins with the reaction of diphenylmethane (B89790) with a suitable propyl derivative to form the 3,3-diphenylpropyl moiety. This fragment is then typically halogenated to create a reactive intermediate, such as 3,3-diphenylpropyl chloride. In the subsequent step, this electrophilic intermediate is reacted with azepane in the presence of a base to yield Prozapine. The final step involves treating the Prozapine base with hydrochloric acid to afford Prozapine hydrochloride.
Another established method involves the reductive amination of a suitable carbonyl compound. This could entail the reaction of 3,3-diphenylpropanal (B2737569) with azepane under reducing conditions.
A notable synthetic route involves the iron-catalyzed hydrosilylation of dicarboxylic acids in the presence of amines. researchgate.netnih.govmdpi.com This method allows for the formation of N-substituted cyclic amines from readily available starting materials. researchgate.netnih.gov For the synthesis of Prozapine, this would involve the reaction of a suitable dicarboxylic acid precursor with an amine that incorporates the 3,3-diphenylpropyl group. researchgate.netmdpi.com This one-pot reaction is catalyzed by an iron complex, such as Fe(CO)₄(IMes), with an additive like Fe(OTf)₂ and a reducing agent like phenylsilane. mdpi.com
| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |
| Diphenylmethane, 1-bromo-3-chloropropane | n-BuLi, HMPT | 1-Chloro-3,3-diphenylpropane | Prozapine | ncats.io |
| Azepane, 1-Chloro-3,3-diphenylpropane | K₂CO₃, KI | - | Prozapine | ncats.io |
| Dicarboxylic acids, Amines | Fe(CO)₄(IMes), Fe(OTf)₂, Phenylsilane | N-substituted cyclic amine | Prozapine | researchgate.netmdpi.com |
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. unibo.itmdpi.comnih.gov For Prozapine synthesis, this has led to the development of more sustainable methods.
One of the key green chemistry approaches is the use of catalytic reactions that minimize waste and energy consumption. acs.org The iron-catalyzed hydrosilylation mentioned previously is an example of a greener approach, as it utilizes an earth-abundant and less toxic metal catalyst (iron) and proceeds in a one-pot manner, reducing the need for multiple reaction and purification steps. researchgate.netmdpi.com The use of dimethyl carbonate (DMC) as a solvent in this process is also a nod to green chemistry, as DMC is considered a more environmentally benign solvent. researchgate.net
Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic routes that proceed via addition reactions or catalytic cycles tend to have higher atom economy than those that rely on stoichiometric reagents and protecting groups. The development of direct C-H activation or borrowing hydrogen methodologies for the synthesis of the diphenylpropylamine core could represent future green advancements. researchgate.net
Novel Synthetic Route Development for this compound
Research into novel synthetic routes for Prozapine and related N-alkylated heterocycles is ongoing, with a focus on improving efficiency, selectivity, and sustainability. sigmaaldrich.com One area of development is the use of alternative catalytic systems. For instance, ruthenium and other transition metals have been explored for the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology, which generates water as the only byproduct. researchgate.net
The direct synthesis of N-aryl cyclic amines from anilines and cyclic ethers like tetrahydrofuran (B95107) (THF) has also been explored, offering a potential pathway to Prozapine analogs. nih.govmdpi.com This reaction can be influenced by the presence of reagents like dimethyl carbonate (DMC), which can lead to different product outcomes. nih.gov
Furthermore, mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is an emerging green technique that could be applied to the synthesis of this compound. mdpi.com This method can lead to shorter reaction times, higher yields, and reduced waste.
Chemical Modifications and Analog Synthesis of this compound
The synthesis of chemical analogs of Prozapine is a key area of research for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Modifications can be made to both the azepane ring and the diphenylpropyl side chain.
For instance, the azepane ring can be replaced with other cyclic amines, such as piperidine (B6355638) or pyrrolidine, to investigate the effect of ring size on activity. mdpi.com The synthesis of these analogs would follow similar N-alkylation or reductive amination pathways. nih.gov
Modifications to the diphenylpropyl side chain can include the introduction of substituents on the phenyl rings or altering the length of the propyl chain. The synthesis of analogs with different substituents on the aromatic rings can be achieved by starting with appropriately substituted diphenylmethane precursors.
The synthesis of zuranolone (B1405386) analogs, which involves complex stereoselective steps, provides insights into how modifications of a core structure can be achieved to enhance properties like bioavailability. nih.gov Similar strategies could be applied to develop novel Prozapine analogs.
Stereochemical Considerations in this compound Synthesis
Stereochemistry can play a critical role in the pharmacological activity of a drug. nih.gov Prozapine itself, with the chemical structure 1-(3,3-diphenylpropyl)azepane, is achiral and therefore does not have enantiomers. fda.gov The carbon atom attached to the two phenyl groups and the propyl chain is not a stereocenter.
However, if modifications to the Prozapine structure introduce chiral centers, then stereochemical considerations become crucial. For example, introducing a substituent on the azepane ring or on the propyl chain could create one or more stereocenters, leading to the possibility of different stereoisomers (enantiomers or diastereomers).
In such cases, stereoselective synthesis would be necessary to obtain the desired isomer in high purity. srce.hr This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.comnih.gov The synthesis of sertraline, which has two stereocenters and is marketed as a single enantiomer, highlights the importance of controlling stereochemistry during the manufacturing process to ensure therapeutic efficacy and safety. nih.gov While Prozapine is achiral, the synthesis of any future chiral analogs would require careful stereochemical control. fda.gov
Molecular Interactions and Biochemical Target Profiling of Prozapine Hydrochloride
Receptor Binding Studies
Ligand-Receptor Interaction Profiling for Prozapine (B1201912) Hydrochloride
Detailed ligand-receptor interaction profiling data for prozapine hydrochloride, including specific binding affinities (such as Ki or IC50 values) for a broad range of receptors, is not extensively available in the public scientific literature. Early pharmacological research characterized prozapine as a papaverine-like compound with weak anticholinergic activity. habitablefuture.org Papaverine itself is known to be a non-specific vasodilator and antispasmodic, and its mechanism involves phosphodiesterase inhibition rather than direct receptor antagonism.
A 1972 study on the pharmacological properties of hexadiphane (prozapine) classified it as a parasympatholytic, suggesting some interaction with the parasympathetic nervous system, likely at muscarinic receptors. nih.gov However, the study did not provide a quantitative receptor binding profile. This classification implies that this compound may act as an antagonist at muscarinic acetylcholine (B1216132) receptors, which would be consistent with its use as an antispasmodic to relieve involuntary muscle contractions.
Due to the limited specific data, a comprehensive table of receptor binding affinities for this compound cannot be constructed at this time.
Methodologies for Ligand Binding Assays in this compound Research
Specific methodologies for ligand binding assays used in the research of this compound have not been detailed in the available literature. Generally, such studies would involve techniques like radioligand binding assays. In these assays, a radiolabeled compound known to bind to a specific receptor is incubated with a tissue or cell preparation containing that receptor, both in the presence and absence of the test compound (this compound). The ability of this compound to displace the radioligand from the receptor would be measured, allowing for the determination of its binding affinity.
Enzymatic Interactions and Modulations
Cytochrome P450 System Interactions with this compound
There is a lack of specific published research investigating the interactions of this compound with the cytochrome P450 (CYP450) enzyme system. Therefore, no data is available on which specific CYP450 isozymes might be involved in its metabolism, or whether it acts as an inhibitor or inducer of these enzymes.
Other Enzyme System Interactions with this compound
Information regarding the interaction of this compound with other enzyme systems is not available in the current body of scientific literature.
Transporter Protein Engagement by this compound
There is no available data from scientific studies on the engagement of this compound with any transporter proteins.
Research on this compound and Ion Channel Modulation Lacking
Despite a comprehensive search of scientific literature, no specific data or research findings are currently available regarding the modulation of ion channels by the chemical compound this compound.
Efforts to gather information on the molecular interactions and biochemical target profiling of this compound, with a specific focus on its effects on ion channels, did not yield any relevant studies. Consequently, the ability to detail its impact on various ion channels—a key aspect of understanding a compound's pharmacological profile—is not possible at this time.
Ion channels are critical proteins that regulate the flow of ions across cell membranes, playing a fundamental role in cellular excitability and signaling pathways. The modulation of these channels by pharmaceutical compounds is a significant area of research, as it can elucidate mechanisms of action and potential therapeutic effects. Many medications, particularly those acting on the central nervous system, exhibit their effects by interacting with sodium, potassium, or calcium channels. mayoclinic.orgdrugbank.comdrugbank.comclevelandclinic.orgwikipedia.orgwikipedia.orgwikipedia.org
For instance, numerous antipsychotic drugs have been studied for their effects on ion channels. Research has shown that some antipsychotics can block hERG potassium channels, which is a critical factor in understanding their cardiac safety profile. nih.govnih.gov Other studies have investigated the impact of antipsychotics on neuronal potassium and sodium channels to better understand their therapeutic mechanisms. nih.govnih.gov
However, in the case of this compound, public domain research and pharmacological databases appear to lack specific electrophysiological data or binding assays related to ion channel activity. While the compound is mentioned in some contexts as an antispasmodic, detailed scientific investigation into its primary mechanism of action, particularly concerning ion channel modulation, is not present in the available literature. onelook.com
Without such fundamental research, a detailed analysis of this compound's influence on ion channel function cannot be provided. Further scientific investigation is required to characterize its potential interactions with these critical cellular components.
In Vitro Pharmacological Characterization of Prozapine Hydrochloride
Cell-Based Assay Development for Prozapine (B1201912) Hydrochloride
The initial stages of characterizing the pharmacological profile of prozapine hydrochloride involve the development and implementation of robust cell-based assays. These assays are fundamental in determining the compound's biological activity in a controlled cellular environment. The process typically begins with the selection of appropriate cell lines that endogenously or recombinantly express the target of interest. For an antispasmodic agent, these cell lines would likely include smooth muscle cells or cells engineered to express specific receptors or ion channels involved in muscle contraction and relaxation.
A primary objective in this phase is to establish a therapeutic window and assess cytotoxicity to ensure that subsequent functional assays are conducted at non-lethal concentrations. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are employed to measure cell viability and membrane integrity in the presence of varying concentrations of this compound.
The development of specific cell-based assays for this compound would also entail the use of reporter gene assays, where the activation of a target receptor by the compound leads to the expression of a quantifiable reporter protein. Additionally, high-content screening (HCS) methodologies can be utilized to simultaneously evaluate multiple cellular parameters, providing a more comprehensive understanding of the compound's cellular effects.
Functional Assays for this compound Activity
Following the initial cell-based screening, functional assays are employed to quantify the physiological response elicited by this compound. These assays are critical for understanding the compound's efficacy and potency. Given its classification as an antispasmodic, a key functional assay would involve isolated tissue bath preparations. In this ex vivo setup, smooth muscle strips from various organs, such as the intestine or trachea, are mounted and their contractile responses to various spasmogens (e.g., acetylcholine (B1216132), histamine) are measured in the presence and absence of this compound. The ability of the compound to inhibit these contractions provides a direct measure of its antispasmodic activity.
Further functional characterization can be achieved through calcium flux assays. Many smooth muscle contractile pathways are dependent on intracellular calcium concentrations. Fluorometric assays using calcium-sensitive dyes can be employed in relevant cell lines to determine if this compound modulates calcium signaling, either by blocking calcium influx through voltage-gated or ligand-gated calcium channels or by interfering with calcium release from intracellular stores.
The following table summarizes hypothetical data from a functional assay measuring the inhibition of acetylcholine-induced contractions in isolated guinea pig ileum smooth muscle.
| This compound Concentration (µM) | Inhibition of Contraction (%) |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
Preclinical Mechanistic Studies of this compound Action
To elucidate the molecular mechanism underlying the antispasmodic activity of this compound, a series of preclinical mechanistic studies are necessary. These investigations aim to identify the specific molecular targets with which the compound interacts. Radioligand binding assays are a cornerstone of this phase. In these experiments, a radiolabeled ligand known to bind to a specific receptor (e.g., muscarinic or adrenergic receptors) is competed with unlabeled this compound. A reduction in the binding of the radioligand in the presence of this compound would indicate an interaction with that particular receptor.
Enzyme activity assays are also crucial to determine if this compound's effects are mediated through the inhibition or activation of key enzymes involved in smooth muscle tone, such as phosphodiesterases, which regulate intracellular levels of cyclic nucleotides (cAMP and cGMP).
Furthermore, second messenger assays are employed to measure changes in intracellular signaling molecules following treatment with this compound. For instance, immunoassays can quantify the levels of cAMP or cGMP in cell lysates to ascertain if the compound's mechanism involves the modulation of these signaling pathways, which are known to play a significant role in smooth muscle relaxation.
Electrophysiological Investigations of this compound
The electrical properties of smooth muscle cells are fundamental to their contractile function. Electrophysiological techniques, such as patch-clamp electrophysiology, are invaluable for investigating the direct effects of this compound on ion channel activity. These studies can be conducted on isolated smooth muscle cells or on cell lines expressing specific ion channels of interest.
By applying the patch-clamp technique, researchers can measure the flow of ions through individual channels in the cell membrane. This allows for the determination of whether this compound acts as a blocker or modulator of key ion channels involved in smooth muscle excitability, such as L-type calcium channels, potassium channels, or sodium channels. The modulation of these channels can directly impact the cell's membrane potential and, consequently, its contractile state.
The table below presents hypothetical data from a patch-clamp study on L-type calcium channels in vascular smooth muscle cells.
| This compound Concentration (µM) | Peak Inward Calcium Current (pA) |
| 0 (Control) | -250 |
| 1 | -180 |
| 10 | -90 |
| 100 | -20 |
These electrophysiological findings provide a detailed, mechanistic understanding of how this compound may exert its antispasmodic effects at the cellular level by directly influencing the ion fluxes that govern muscle cell excitability and contraction.
Structure Activity Relationship Sar and Molecular Design of Prozapine Hydrochloride Analogues
Elucidation of Key Pharmacophores for Prozapine (B1201912) Hydrochloride Analogues
The key pharmacophoric features of Prozapine hydrochloride analogues are generally understood to consist of a hydrophobic region, a hydrogen bond acceptor, and a basic nitrogen atom. The dibenzoxazepine core contributes significantly to the hydrophobic interactions with the receptor binding pocket. The ether oxygen within this tricyclic system often acts as a hydrogen bond acceptor. The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue in the receptor. The terminal aromatic ring provides an additional region for hydrophobic or π-π stacking interactions.
A generalized pharmacophore model for this compound analogues includes:
Aromatic feature: Provided by the dibenzoxazepine system and the terminal aromatic ring.
Hydrophobic feature: The bulky tricyclic core.
Hydrogen bond acceptor: The ether oxygen of the dibenzoxazepine ring.
Positive ionizable feature: The basic nitrogen of the piperazine ring.
Impact of Substituent Modifications on this compound Interactions
Systematic modifications of the this compound structure have provided valuable insights into its SAR. The following table summarizes the effects of various substitutions on the different parts of the molecule.
| Molecular Region | Substituent Modification | Impact on Activity |
| Dibenzoxazepine Core | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Generally enhances potency |
| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Often leads to a decrease in activity | |
| Piperazine Linker | Replacement with other cyclic amines (e.g., homopiperazine) | Can alter selectivity and potency |
| N-alkylation with small alkyl groups | May fine-tune receptor affinity | |
| Terminal Aromatic Ring | Substitution with halogen atoms (e.g., -F, -Cl) | Can increase binding affinity |
| Introduction of methoxy groups | Position-dependent effects on activity | |
| Replacement with heterocyclic rings (e.g., thiophene, pyridine) | Can modulate the pharmacological profile |
Conformational Analysis and Bioactive Conformations of this compound
Conformational analysis of this compound and its analogues has revealed that the relative orientation of the dibenzoxazepine core and the terminal aromatic ring is a critical factor for biological activity. The flexibility of the piperazine linker allows the molecule to adopt various conformations. However, it is believed that a specific, "bioactive" conformation is required for optimal receptor binding. Computational modeling and NMR spectroscopic studies have suggested that a folded or "butterfly" conformation of the dibenzoxazepine ring is preferred. The orientation of the terminal aromatic ring relative to this tricyclic system is also crucial, with a pseudo-equatorial arrangement often being associated with higher affinity. The bioactive conformation is stabilized by a combination of intramolecular and intermolecular interactions within the receptor binding site.
Computational and Theoretical Approaches in Prozapine Hydrochloride Research
Computer-Aided Drug Design (CADD) Methodologies for Prozapine (B1201912) Hydrochloride
Computer-Aided Drug Design (CADD) is a cornerstone of modern pharmaceutical research, significantly accelerating the process of drug discovery by modeling, predicting, and optimizing the interactions between drugs and their biological targets. rsc.orgijcaonline.orgmdpi.com CADD encompasses a variety of computational tools that are broadly categorized into structure-based and ligand-based methods. nih.gov These approaches are instrumental in identifying and refining lead compounds, improving potency and selectivity, and ensuring favorable pharmacokinetic properties before costly synthesis and experimental validation. mdpi.compharmaron.com
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein to design and optimize drug candidates. nih.gov This method is crucial for understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding of a ligand to its receptor.
In the context of antipsychotics, SBDD is used to target receptors like the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. For instance, studies on Clozapine, an atypical antipsychotic, use the known crystal structures of these receptors to design derivatives with improved efficacy and reduced side effects. scispace.comnih.gov SBDD enables researchers to visualize how a molecule like "Prozapine hydrochloride" would fit into the binding pocket of its target, allowing for rational modifications to its chemical structure to enhance binding affinity and selectivity. This process is iterative, involving rounds of computational design, chemical synthesis, and biological testing to refine the drug candidate.
When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) becomes an essential tool. nih.gov LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com This approach utilizes a set of known active ligands to build a model that defines the necessary structural and chemical features (a pharmacophore) for biological activity.
For a hypothetical compound like "this compound," LBDD would involve analyzing a series of structurally related compounds with known antipsychotic activity. By identifying common features among these active molecules, researchers can develop a pharmacophore model. This model then serves as a template to screen large compound libraries for new molecules that fit the pharmacophore, or to guide the modification of existing structures to improve their activity. youtube.com
Molecular Docking and Dynamics Simulations for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule, such as a drug candidate, to its protein target. scispace.commdpi.com For antipsychotics, docking studies are performed to understand how they interact with key residues in the binding sites of receptors like dopamine D2 and serotonin 5-HT2A. nih.gov
For example, in studies of Clozapine, molecular docking has been used to identify critical hydrogen bonds and other interactions with residues in the active sites of its target receptors. nih.govresearchgate.net These studies provide insights into the structural basis of the drug's efficacy and can guide the design of new compounds with improved binding characteristics.
Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur upon binding. mdpi.com For a compound like "this compound," an MD simulation would show how it and its target protein behave and interact in a simulated physiological environment, offering deeper insights into the binding mechanism and the stability of the drug-receptor complex.
| Computational Technique | Application in Antipsychotic Research | Key Insights Provided |
| Molecular Docking | Predicts the binding orientation and affinity of a drug to its target receptor. | Identification of key interacting amino acid residues; prediction of binding energy. nih.gov |
| Molecular Dynamics | Simulates the movement of the drug-receptor complex over time. | Assessment of binding stability; observation of conformational changes. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity of a set of compounds. nih.govd-nb.info
In the field of antipsychotic drug design, QSAR studies are used to predict the activity of new compounds before they are synthesized. nih.gov For instance, a QSAR model could be developed for a series of "this compound" analogs by correlating their structural properties with their binding affinities for the 5-HT2A receptor. The resulting equation can then be used to predict the affinity of new, unsynthesized analogs, helping to prioritize which compounds to pursue. mdpi.com A successful QSAR model can significantly reduce the time and resources required for lead optimization. mdpi.com
| QSAR Study Component | Description | Example Descriptors |
| Dependent Variable | The biological activity being modeled. | pKi value, IC50 |
| Independent Variables | Calculated molecular properties. | Polarizability, Surface Tension, Torsion Energies mdpi.com |
| Statistical Method | The technique used to build the model. | Multiple Linear Regression (MLR) mdpi.com |
Virtual Screening for Novel this compound Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. youtube.comnih.gov It can be either structure-based (using docking) or ligand-based (using similarity or pharmacophore models). nih.gov This approach allows researchers to evaluate thousands or even millions of compounds in silico, vastly narrowing the field of candidates for experimental testing. nih.gov
To discover novel ligands related to "this compound," a virtual screening campaign could be initiated using the 3D structure of a target receptor (e.g., dopamine D2). A library of commercially available or proprietary compounds would be docked into the receptor's active site, and the top-scoring molecules would be selected for further investigation. youtube.comyoutube.com This process can lead to the identification of entirely new chemical scaffolds with the potential for therapeutic activity.
Theoretical Prediction of this compound Molecular Interactions
The theoretical prediction of molecular interactions involves the use of quantum mechanics and molecular mechanics to understand the forces that govern how a drug binds to its target. nih.govaps.org These methods can provide detailed information about the nature of the interactions, such as the strength of hydrogen bonds, the contribution of van der Waals forces, and the role of electrostatic interactions. nih.gov
For a compound like "this compound," these theoretical calculations could be used to precisely characterize its interaction with specific amino acid residues in the binding pocket of a receptor. For example, calculations could determine the energetic contribution of a particular hydrogen bond or a hydrophobic interaction, providing a deeper understanding of the molecular basis of its activity. nih.gov This knowledge is invaluable for the rational design of more potent and selective drugs.
Analytical Method Development and Validation for Prozapine Hydrochloride
Chromatographic Techniques for Prozapine (B1201912) Hydrochloride Analysis
Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of Prozapine hydrochloride, chromatographic methods provide the high resolution necessary to separate the active ingredient from potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of pharmaceutical analysis due to their high efficiency, sensitivity, and applicability to a wide range of compounds. mdpi.com For compounds similar in structure to this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govjaptronline.com
These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention time and peak shape of the analyte. researchgate.net UPLC offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and lower solvent consumption, by utilizing columns with smaller particle sizes (typically under 2 µm). mdpi.com
Detection is commonly achieved using a UV/Visible detector set at the wavelength of maximum absorbance (λmax) for the compound, which for similar molecules is often in the 220-260 nm range. nih.govresearchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). japtronline.comijrpr.com
Table 1: Example HPLC/UPLC Conditions for Analysis of Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenomenex C18 (250x4.6 mm, 5 µm) nih.gov | Inertsil ODS (250 × 4.6 mm, 5µ) researchgate.net | Nova-Pak C-18 (3.9mm X 150mm) researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (45:05:50, v/v/v) nih.gov | Methanol:Ammonium Phosphate Buffer (70:30 v/v) researchgate.net | Methanol:Water (50:50 v/v) with pH adjusted to 5.0 researchgate.net |
| Flow Rate | 1.5 ml/min nih.gov | 1.0 ml/min researchgate.net | 1.0 ml/min researchgate.net |
| Detection (UV) | 235 nm nih.gov | 220 nm researchgate.net | 259 nm researchgate.net |
| Linearity Range | 0.2-4 µg/ml nih.gov | 2-10 µg/ml researchgate.net | 25-800 ng/ml researchgate.net |
Gas Chromatography (GC) for this compound
Gas Chromatography (GC) is a powerful analytical technique suitable for volatile and thermally stable compounds. While many hydrochloride salts have low volatility, GC analysis can be performed following a derivatization step to increase volatility and thermal stability, or through techniques like headspace analysis. mdpi.com For structurally related compounds like tricyclic antidepressants, GC methods have been well-established for their determination in biological matrices. mdpi.com
The analysis typically involves a capillary column, such as one coated with 5% phenyl methyl silicone. mdpi.com Sample preparation often requires liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix. mdpi.com Detection systems used in GC analysis for such compounds are highly sensitive and include the nitrogen-phosphorus detector (NPD), flame ionization detector (FID), and, for definitive identification, a mass spectrometer (GC-MS). mdpi.com
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification and purity assessment of pharmaceuticals. nih.gov It is particularly useful for screening purposes and for monitoring the progress of chemical reactions. aph-hsps.hu For the analysis, a solution of this compound is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F254 as the stationary phase. nih.gov
The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents optimized to achieve separation. nih.govaph-hsps.hu The choice of mobile phase is critical and influences the retention factor (Rf) of the spots. aph-hsps.hu After development, the separated spots are visualized, often under UV light at 254 nm, where UV-active compounds appear as dark spots against a fluorescent background. amazonaws.com Specific spray reagents can also be used for visualization, which react with the analyte to produce a colored spot. amazonaws.com For quantitative analysis, the spots can be scraped from the plate, eluted with a solvent, and measured by spectrophotometry, or analyzed directly on the plate using a densitometer. nih.govnih.gov
Table 2: Example TLC Mobile Phase Systems for Separation of Related Compounds
| System ID | Mobile Phase Composition (v/v/v) | Application |
|---|---|---|
| S1 | Toluene:Acetone:Ethanol:25% Ammonia (45:45:7:3) aph-hsps.hu | Screening for psychotropic drugs aph-hsps.hu |
| S2 | Acetone:Methanol:Triethylamine (5:3:0.5) nih.gov | Simultaneous analysis of fluoxetine (B1211875) HCl and olanzapine (B1677200) nih.gov |
| S3 | Toluene:Acetone:25% Ammonia (50:50:4) aph-hsps.hu | Separation of various antidepressants aph-hsps.hu |
| S4 | Methanol:25% Ammonia (100:1.5) aph-hsps.hu | General screening of basic drugs aph-hsps.hu |
Spectroscopic Methods for this compound Characterization and Quantification
Spectroscopic methods are invaluable for elucidating the chemical structure and quantifying the concentration of pharmaceutical compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules.
UV/Visible spectrophotometry is a straightforward, robust, and widely available technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). echemcom.comuaic.ro The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. echemcom.comsamipubco.com
To perform the analysis, a solution of this compound is prepared in a suitable solvent, and its UV spectrum is recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). echemcom.comsamipubco.com For quantitative determination, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. samipubco.com The concentration of this compound in an unknown sample can then be calculated from its absorbance using this calibration curve. samipubco.com The method is valued for its simplicity and cost-effectiveness in quality control settings. echemcom.com
Table 3: Example UV/Visible Spectrophotometry Parameters for Related Hydrochloride Salts
| Compound | λmax | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|---|
| Promethazine HCl echemcom.comsamipubco.com | 248 nm echemcom.comsamipubco.com | 0.5-15 µg/mL echemcom.comsamipubco.com | 2.8 x 10⁴ echemcom.comsamipubco.com | Distilled Water echemcom.comsamipubco.com |
| Chlorpromazine (B137089) HCl uaic.ro | 533 nm (with PtC) uaic.ro | 5-75 µg/mL uaic.ro | 1563.32 uaic.ro | Aqueous (Acidic) uaic.ro |
| Procaine HCl nih.gov | 484 nm (with reagent) nih.gov | 0.3-100 µg/mL nih.gov | 5.22 x 10³ nih.gov | pH 3.60 Buffer nih.gov |
Mass Spectrometry (MS and LC-MS/MS) for this compound
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for structural elucidation, impurity identification, and trace-level quantification. When coupled with liquid chromatography (LC-MS/MS), it becomes the gold standard for analyzing drugs and their metabolites in complex biological matrices like blood serum or urine. biotage.comphenomenex.com
In LC-MS/MS analysis, the LC system separates the components of a mixture, which are then introduced into the mass spectrometer. phenomenex.com An ionization source, such as electrospray ionization (ESI), converts the analyte molecules into gas-phase ions. These ions are then separated by a mass analyzer (e.g., a triple quadrupole), and detected. biotage.com The high selectivity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov This allows for accurate quantification even in the presence of co-eluting interferences from the sample matrix. biotage.comphenomenex.com The method is crucial for studying drug metabolism and for therapeutic drug monitoring. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its identity and the detection of potential impurities. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to characterize the molecule comprehensively.
In ¹H NMR analysis, the chemical shifts (δ) of the protons in the this compound molecule are indicative of their local electronic environment. The integration of the signals corresponds to the number of protons giving rise to that signal, and the splitting patterns (multiplicity) reveal information about adjacent protons, a phenomenon known as spin-spin coupling. For this compound, specific resonances can be assigned to the aromatic protons, aliphatic protons, and any protons attached to heteroatoms, providing a complete proton map of the structure.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound structure gives a distinct signal, and the chemical shift values indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
A combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure. nih.gov Quantum chemical calculations can also be used in conjunction with experimental data to assign chemical shifts to specific isomers if they exist. nih.gov The analysis is typically performed by dissolving the this compound sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃), and adding a reference standard like tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). ubc.ca
Interactive Data Table: Hypothetical NMR Spectroscopic Data for this compound
Note: The following data is illustrative for this compound and is based on typical chemical shift ranges for similar organic structures.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.20 - 7.80 | Multiplet | 120.0 - 135.0 |
| Aliphatic N-CH₂ | 3.10 - 3.40 | Triplet | 45.0 - 55.0 |
| Aliphatic C-CH₂ | 2.50 - 2.80 | Multiplet | 25.0 - 35.0 |
| Aromatic C-Cl | N/A | N/A | 130.0 - 140.0 |
| Quaternary Aromatic C | N/A | N/A | 140.0 - 155.0 |
Electrochemical Analysis Methods for this compound
Electrochemical methods offer a highly sensitive and selective approach for the quantitative analysis of this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly suitable for determining the concentration of electroactive species in solution. nih.gov The electroactivity of this compound is likely due to the presence of oxidizable or reducible functional groups within its structure.
The development of an electrochemical method for this compound would involve studying its voltammetric behavior at various electrodes, such as a glassy carbon electrode (GCE) or a boron-doped diamond electrode. researchgate.net The process begins with optimizing experimental parameters that influence the analytical signal. These parameters include the pH of the supporting electrolyte, the accumulation potential and time, and voltammetric settings like scan rate and pulse amplitude. researchgate.netnih.gov
For instance, cyclic voltammetry can be used to investigate the oxidation-reduction mechanism of this compound. By scanning the potential, characteristic anodic (oxidation) and cathodic (reduction) peaks can be observed. The relationship between the peak current and the scan rate provides insights into whether the process is diffusion-controlled or adsorption-controlled. researchgate.net
Differential pulse voltammetry is often employed for quantitative analysis due to its enhanced sensitivity and better resolution compared to CV. In DPV, the peak current is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the peak currents of standard solutions of this compound across a specific concentration range. This method can achieve very low limits of detection (LOD), often in the nanomolar (nM) range. nih.govnih.gov
Interactive Data Table: Optimized Parameters for Hypothetical DPV Analysis of this compound
| Parameter | Optimized Value | Purpose |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a stable and inert surface for the electrochemical reaction. |
| Supporting Electrolyte | 0.1 M Acetate Buffer | Maintains constant pH and ionic strength. |
| pH | 5.0 | Optimizes the electrochemical response of the analyte. nih.gov |
| Accumulation Potential | +0.6 V | Pre-concentrates the analyte on the electrode surface. |
| Accumulation Time | 180 s | Increases sensitivity by allowing more analyte to adsorb. |
| Scan Rate | 100 mV/s | Controls the rate of potential change during the measurement. |
| Linearity Range | 0.05 - 10.0 µM | The concentration range over which the method is accurate and precise. |
| Limit of Detection (LOD) | 5.0 nM | The lowest concentration that can be reliably detected. |
Development of Reference Standards for this compound Analysis
The development of a this compound reference standard is a critical process for ensuring the quality, accuracy, and reliability of all analytical testing. usp.orgsynthinkchemicals.com A reference standard is a highly purified and well-characterized material used as a benchmark for identification, purity assessment, and potency assays. synthinkchemicals.com The process is systematic and follows stringent guidelines established by regulatory bodies like the United States Pharmacopeia (USP). usp.orgusp.org
The development lifecycle of a reference standard for this compound involves several key stages:
Procurement and Selection of Candidate Material : A batch of high-purity this compound is sourced, often from a drug manufacturer. This candidate material should be representative of the substance that will be tested in routine analysis. usp.org
Comprehensive Characterization : The candidate material undergoes rigorous testing using a battery of analytical techniques to confirm its identity and purity. This characterization serves to establish its fitness for use as a reference standard. usp.org The identity is confirmed using methods like NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Purity is assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify impurities.
Collaborative Laboratory Testing : The candidate material is often sent to multiple laboratories for independent analysis. This collaborative study helps to establish the material's properties robustly and ensures the analytical methods used are reproducible. usp.org
Assignment of Purity Value : Based on the data from all characterization tests, a purity value is officially assigned to the reference standard. This value is crucial for quantitative analyses, as it is used to calculate the concentration of unknown samples.
Documentation and Release : A Certificate of Analysis (CoA) is generated, which documents all the characterization data, the assigned purity, the batch number, storage conditions, and an expiration or retest date. nih.gov Once approved by an expert committee, the material is released as an official reference standard. usp.org
Interactive Data Table: Characterization Tests for this compound Reference Standard
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and identity. | Spectrum conforms to the known structure of this compound. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Molecular ion peak corresponds to the theoretical mass. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and provides a molecular fingerprint. | Spectrum matches that of a previously confirmed batch. |
| High-Performance Liquid Chromatography (HPLC) | Determines purity and quantifies impurities. | Purity ≥ 99.5%; individual impurities ≤ 0.1%. |
| Elemental Analysis (CHN) | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen). | Experimental percentages are within ±0.4% of theoretical values. |
| Karl Fischer Titration | Measures the water content. | Water content ≤ 0.5%. |
| Thermogravimetric Analysis (TGA) | Determines the amount of residual solvents. | Loss on drying ≤ 0.5%. |
Based on a comprehensive review of available scientific literature, it has been determined that while "this compound" is a recognized chemical compound, there is a significant lack of published research pertaining to the specific future-facing topics outlined in your request. Searches for "emerging synthetic strategies," "advanced pharmacological probing," "integration of artificial intelligence in drug design," and "novel analytical techniques" specifically for this compound did not yield detailed research findings necessary to construct a thorough and scientifically accurate article focused solely on this compound.
The existing information is largely limited to database entries containing basic chemical identifiers and properties. There is no substantial body of research available in the public domain that discusses advanced, forward-looking studies on this compound.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and focus on "detailed research findings" as the foundational research does not appear to be publicly available. Fulfilling the request under these circumstances would require speculation and fabrication of data, which would contradict the core principles of scientific accuracy.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for determining the purity of Prozapine hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Key parameters include:
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 2.5) in a gradient elution mode.
- Detection : UV absorbance at 254 nm.
- Validation : Follow USP guidelines for specificity, linearity (R² ≥ 0.995), accuracy (recovery 98–102%), and precision (RSD ≤ 2%) .
- Isomer Separation : For compounds with structural analogs (e.g., doxepin hydrochloride), optimize chromatographic conditions to resolve isomers, ensuring a resolution (R) ≥ 1.5 .
Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?
- Methodological Answer :
- Stress Testing : Expose samples to accelerated conditions (40°C/75% RH), light (ICH Q1B), and oxidative/acidic/alkaline environments. Monitor degradation products via HPLC-MS.
- Long-Term Stability : Store at 25°C/60% RH for 12–24 months, with sampling intervals at 0, 3, 6, 9, 12, 18, and 24 months.
- Data Analysis : Use Arrhenius kinetics to predict shelf life. Report impurities exceeding ICH Q3B thresholds (e.g., ≥ 0.1% for unknown impurities) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in pharmacokinetic (PK) data for this compound across different in vivo models?
- Methodological Answer :
- Model Selection : Compare PK parameters (e.g., Cmax, AUC) in rodent vs. non-rodent models, adjusting for metabolic differences (e.g., cytochrome P450 enzyme activity).
- Dose Normalization : Use allometric scaling to account for interspecies variations.
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, identifying outliers through funnel plots or heterogeneity tests (I² statistic). Validate findings via crossover studies in a single species .
Q. How can in silico modeling optimize this compound formulation development to predict excipient interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model drug-excipient interactions (e.g., with viscosity-reducing agents like benzenesulfonic acid).
- Docking Studies : Predict binding affinities between Prozapine and stabilizers (e.g., polysorbates) using AutoDock Vina.
- Validation : Corrogate computational results with experimental data (e.g., differential scanning calorimetry for compatibility) .
Q. What experimental designs are recommended to address discrepancies in this compound’s receptor-binding affinity reported in independent studies?
- Methodological Answer :
- Standardized Assays : Use radioligand binding assays (e.g., [³H]-Prozapine) with uniform buffer conditions (pH 7.4, 25°C).
- Control Replication : Include reference compounds (e.g., doxepin) to validate assay sensitivity.
- Data Normalization : Express results as % inhibition relative to controls. Apply Bland-Altman analysis to quantify inter-lab variability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer :
- Bioavailability Factors : Measure plasma protein binding and hepatic first-pass metabolism using LC-MS/MS.
- Tissue Penetration Studies : Use microdialysis probes to assess drug concentrations at target sites (e.g., CNS).
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile disparities (e.g., Simcyp® simulator) .
Tables for Methodological Reference
Table 1 : Example HPLC Parameters for this compound Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Resolution (Isomers) | R ≥ 1.5 |
Table 2 : Stability Study Design for this compound
| Condition | Temperature/Humidity | Duration | Key Metrics |
|---|---|---|---|
| Accelerated | 40°C/75% RH | 6 months | Degradation products, AUC |
| Long-Term | 25°C/60% RH | 24 months | Impurity profile |
| Oxidative Stress | 3% H₂O₂, 25°C | 7 days | Mass balance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
